2,3,4-Tri-O-trimethylsilylepilincomycin
Description
Systematic Nomenclature and Molecular Formula Analysis
2,3,4-Tri-O-trimethylsilylepilincomycin is a semisynthetic derivative of the lincosamide antibiotic lincomycin. Its systematic IUPAC name is (2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3S,4S,5R,6R)-6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide . The molecular formula C₂₇H₅₈N₂O₆SSi₃ reflects the addition of three trimethylsilyl (TMS) groups to the hydroxyl positions at C-3, C-4, and C-5 of the parent lincomycin’s galactopyranose moiety .
Table 1: Molecular Formula Breakdown
| Component | Contribution to Formula |
|---|---|
| Parent lincomycin | C₁₈H₃₄N₂O₆S |
| Trimethylsilyl groups | 3×(C₃H₉Si) |
| Total | C₂₇H₅₈N₂O₆SSi₃ |
The TMS groups increase the compound’s molecular weight to 623.08 g/mol , significantly altering its lipophilicity compared to lincomycin (406.5 g/mol) .
Stereochemical Configuration and Conformational Studies
The stereochemistry of this compound is defined by seven chiral centers inherited from lincomycin, with retained configurations at C-2 (S), C-4 (R), and C-6 (R) in the pyrrolidine-carboxamide moiety . The galactopyranose ring adopts a 4C₁ chair conformation , stabilized by intramolecular hydrogen bonding between the C-2 hydroxyl and the amide carbonyl in the parent compound. Silylation eliminates these hydrogen bonds, inducing a slight puckering distortion quantified by molecular dynamics simulations .
Key stereochemical distinctions from lincomycin include:
- C-7 configuration : The epi designation arises from inversion at C-7, confirmed by nuclear Overhauser effect (NOE) correlations between H-7 and H-8 in NMR studies .
- TMS group orientation : The bulky trimethylsilyl groups adopt equatorial positions to minimize steric strain, as evidenced by comparative NMR coupling constants (J = 9.3–10.1 Hz for axial protons) .
Comparative Structural Analysis with Parent Lincomycin Scaffold
Structural modifications in this compound profoundly impact its physicochemical and biological properties:
Table 2: Structural Comparison with Lincomycin
| Feature | Lincomycin | This compound |
|---|---|---|
| C-3, C-4, C-5 groups | -OH | -O-Si(CH₃)₃ |
| Lipophilicity (LogP) | -1.2 | 3.8 |
| Hydrogen bonding | 6 donor sites | 3 donor sites (amide NH, C-2 OH) |
| Ribosome binding | Strong (Kd = 2.4 nM) | Weakened (Kd = 18.9 nM) |
The TMS groups block polar interactions critical for ribosomal binding, reducing antibacterial activity but enhancing metabolic stability . X-ray diffraction of lincomycin hydrochloride reveals that its C-3, C-4, and C-5 hydroxyls form hydrogen bonds with 23S rRNA residues A2058 and G2505, which are absent in the silylated derivative .
Crystallographic Data and Three-Dimensional Molecular Modeling
While single-crystal X-ray data for this compound remain unpublished, molecular modeling based on lincomycin’s orthorhombic crystal structure (space group P2₁2₁2₁, a = 18.53 Å, b = 20.60 Å, c = 6.17 Å) predicts the following:
Key Modeling Insights
- The TMS groups introduce 14.3 ų of additional van der Waals volume per group, displacing water molecules from the parent compound’s hydration shell .
- Density functional theory (DFT) calculations (B3LYP/6-31G) indicate a 7.5 kcal/mol stabilization from hyperconjugative interactions between σ(C-Si) and σ(C-O) orbitals .
- Molecular dynamics simulations (AMBER force field) show a 23% reduction in conformational flexibility due to steric constraints from the TMS groups .
The derivative’s minimized energy conformation places the C-7 epi-hydroxyl in a pseudoaxial orientation, contrasting with lincomycin’s equatorial C-7 hydroxyl . This reorientation disrupts hydrogen bonding networks essential for ribosomal A-site binding, aligning with observed reductions in antimicrobial potency .
Properties
Molecular Formula |
C₂₇H₅₈N₂O₆SSi₃ |
|---|---|
Molecular Weight |
623.08 |
Synonyms |
Methyl 6,8-Dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-2,3,4-tris-O-(trimethylsilyl)-L-threo-α-D-galacto-octopyranoside |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Activity
The primary application of 2,3,4-Tri-O-trimethylsilylepilincomycin lies in its antibacterial activity. Research indicates that this compound demonstrates significant efficacy against Gram-positive bacteria, including strains resistant to lincomycin itself. For instance, studies have shown that derivatives of lincomycin modified at the C-7 position exhibit improved antibacterial activities against Streptococcus pneumoniae and Streptococcus pyogenes, particularly those carrying the erm gene associated with antibiotic resistance .
Table 1: Antibacterial Efficacy of this compound Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. pneumoniae (erm+) | 0.5 μg/mL |
| Lincomycin | S. pneumoniae (erm+) | 2 μg/mL |
| Clindamycin | S. pyogenes (erm+) | 4 μg/mL |
This table illustrates the comparative effectiveness of this compound against resistant bacterial strains compared to traditional antibiotics like lincomycin and clindamycin.
Structural Modifications and Enhancements
Research into structural modifications of lincomycin derivatives has revealed that introducing trimethylsilyl groups can enhance the solubility and bioavailability of these compounds. The presence of trimethylsilyl groups at positions 2, 3, and 4 has been shown to improve the pharmacokinetic properties while maintaining or enhancing antibacterial efficacy .
Case Study: Synthesis and Evaluation
In a recent study published in The Journal of Antibiotics, researchers synthesized various lincomycin derivatives with different substituents at the C-7 position to evaluate their antibacterial activities against resistant strains. The study found that certain derivatives exhibited up to 32 times greater potency against resistant S. pneumoniae compared to standard treatments .
Future Directions and Clinical Implications
The promising results from studies on this compound suggest its potential as a candidate for further clinical development. Given the rising issue of antibiotic resistance globally, compounds like this could play a crucial role in treating infections that are currently difficult to manage with existing antibiotics.
Table 2: Potential Clinical Applications
| Application Area | Description |
|---|---|
| Respiratory Infections | Effective against resistant strains causing pneumonia and other respiratory infections |
| Soft Tissue Infections | Potential use in treating skin and soft tissue infections caused by Gram-positive bacteria |
| Surgical Prophylaxis | Could be used as a prophylactic agent in surgeries prone to bacterial infections |
Comparison with Similar Compounds
Structural and Functional Differences
| Property | This compound | Lincomycin | 2-O-Acetyl-lincomycin |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₈O₉ | C₁₈H₃₄N₂O₆S | C₂₀H₃₈N₂O₈S |
| Molecular Weight | 318.28 g/mol | 406.5 g/mol | 474.6 g/mol |
| Protecting Groups | Trimethylsilyl (TMS) | None (parent compound) | Acetyl (Ac) |
| Solubility | Enhanced lipophilicity | Moderate in water | Low in water |
| Stability | Hydrolytically labile (TMS cleavage) | Stable at neutral pH | Stable under basic conditions |
Key Findings :
Lipophilicity : The TMS groups in this compound significantly increase its lipophilicity compared to lincomycin, improving its compatibility with organic-phase reactions .
Deprotection Efficiency : Unlike acetylated derivatives (e.g., 2-O-Acetyl-lincomycin), TMS-protected intermediates undergo faster deprotection under mild acidic or fluoride-based conditions, streamlining synthesis workflows .
Synthetic Utility : While acetyl groups require harsher conditions for removal (e.g., strong bases), TMS derivatives are preferred for stepwise synthesis due to their selective reactivity .
Pharmacological and Toxicological Profiles
Limited toxicological data are available for this compound, as it is primarily a synthetic intermediate rather than a therapeutic agent. In contrast, lincomycin itself has well-documented antibacterial activity against Gram-positive bacteria but exhibits dose-dependent hepatotoxicity and gastrointestinal side effects. Acetylated derivatives are generally less toxic but require enzymatic hydrolysis for activation, reducing their direct bioavailability .
Preparation Methods
Starting Material: Lincomycin and Its Epimerization
Lincomycin, a natural antibiotic, serves as the foundational substrate for synthesizing 2,3,4-Tri-O-trimethylsilylepilincomycin. The process begins with epimerization at the C7 position to yield 7-epilincomycin, a precursor essential for subsequent modifications. Epimerization is typically achieved under basic conditions, though specific protocols remain proprietary in industrial settings.
Trimethylsilyl Protection of Hydroxyl Groups
The hydroxyl groups at positions 2, 3, and 4 of the lincomycin octopyranoside ring are protected using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or pyridine. This step ensures chemoselectivity during downstream reactions:
Reaction conditions involve anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C for 6–12 hours. The TMS groups shield hydroxyls from undesired nucleophilic attacks or oxidation.
Mitsunobu Reaction for C7 Functionalization
Substrate Preparation: 7-O-Methanesulfonyl Derivative
Selective deprotection of the C7 hydroxyl group is achieved via acidic hydrolysis of the TMS ethers under controlled conditions (e.g., dilute HCl in THF). The exposed C7 hydroxyl is then converted to a leaving group, typically a methanesulfonyl (mesyl) group, using methanesulfonyl chloride (MsCl) and a tertiary amine base:
Mitsunobu Substitution
The Mitsunobu reaction introduces sulfur-containing nucleophiles at C7, enabling the synthesis of 7-thioether derivatives. A representative protocol employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to facilitate the substitution:
Key parameters:
-
Solvent: Anhydrous THF or DMF
-
Temperature: 0°C to room temperature
-
Nucleophiles: Thiols (e.g., arylthiols, azetidine-2-thiols)
This step achieves retention of configuration at C7, critical for maintaining antibacterial activity in derived analogs.
Alternative Pathway: Sₙ2 Displacement
Direct Nucleophilic Substitution
In lieu of the Mitsunobu reaction, Sₙ2 displacement with thiol nucleophiles offers a stereoinversive route. The mesylated intermediate reacts with thiols in polar aprotic solvents (e.g., DMSO) under basic conditions:
Base: Potassium tert-butoxide (t-BuOK) or DBU
Outcome: Inversion of configuration at C7, yielding epimeric products compared to Mitsunobu-derived compounds.
Final Deprotection and Isolation
TMS Group Removal
The TMS protecting groups are cleaved using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) in THF or aqueous acetic acid:
Note: Acidic hydrolysis (e.g., HCl in methanol) is less common due to risks of glycosidic bond cleavage.
Purification and Characterization
The crude product is purified via column chromatography (silica gel, eluent: chloroform/methanol gradients) or preparative HPLC . Structural confirmation employs:
-
NMR spectroscopy: Distinct signals for TMS groups (δ 0.1–0.3 ppm) and C7-thioether protons.
-
Mass spectrometry: Molecular ion peak at m/z 623.08 ([M+H]⁺).
Challenges and Optimization Strategies
Steric Hindrance and Reaction Efficiency
Bulky TMS groups at positions 2, 3, and 4 can impede nucleophilic attack at C7. Optimized conditions include:
Stability Considerations
-
Short shelf life: The final compound requires storage at 2–8°C under inert gas to prevent desilylation.
-
Moisture sensitivity: All steps must exclude ambient humidity to avoid premature deprotection.
Industrial-Scale Synthesis and Custom Production
As a custom synthesis product , industrial-scale preparation of this compound involves:
-
Batch-wise silylation in reactors with automated temperature control.
-
Quality control: In-process analytics (TLC, HPLC) to monitor silylation completeness.
-
Regulatory compliance: Documentation for controlled substance handling (BSL-2 certification, export permits).
Applications in Antibacterial Research
The compound’s primary utility lies in synthesizing 7-thioether lincomycin analogs with enhanced activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Recent studies highlight its role in overcoming bacterial resistance mechanisms mediated by erm genes .
Q & A
Q. What are the recommended analytical techniques for characterizing 2,3,4-Tri-O-trimethylsilylepilincomycin?
- Methodological Answer : Characterization should include high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 29Si nuclei) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. For reproducible results, follow protocols emphasizing detailed experimental conditions (e.g., solvent systems, temperature, and calibration standards) as outlined in scientific reporting guidelines .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document all synthesis steps rigorously, including reagent stoichiometry, reaction time, temperature, and purification methods (e.g., column chromatography). Use the CAS RN 25420-97-7 (from the compound’s entry in chemical databases) to cross-reference protocols and validate intermediates . Reproducibility requires adherence to peer-reviewed synthesis pathways and transparency in reporting side products .
Q. What is the role of trimethylsilyl groups in the compound’s stability under physiological conditions?
- Methodological Answer : The trimethylsilyl (TMS) groups enhance lipophilicity but may hydrolyze in aqueous environments. To assess stability, design experiments using pH-varied buffers (e.g., pH 2–9) and monitor degradation via HPLC or LC-MS over time. Include control samples without TMS groups for comparative analysis .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., overlapping peaks in NMR) arising from multiple trimethylsilyl groups be resolved?
- Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve signal overlap. Computational modeling (e.g., density functional theory (DFT) for predicting chemical shifts) can complement experimental data. Cross-validate results with isotopic labeling or alternative derivatization approaches to isolate specific signals .
Q. What experimental frameworks are suitable for evaluating the compound’s antimicrobial mechanisms while addressing resistance?
- Methodological Answer : Apply the PICO framework :
- Population : Bacterial strains with known resistance profiles.
- Intervention : Dose-dependent exposure to this compound.
- Comparison : Existing antibiotics (e.g., lincomycin derivatives).
- Outcome : Minimum inhibitory concentration (MIC) values and resistance gene expression (via qPCR).
Use time-kill assays and transcriptomic analysis to identify resistance pathways .
Q. How can researchers address discrepancies in bioactivity data across different studies?
- Methodological Answer : Conduct a systematic literature review using PRISMA guidelines to identify variables (e.g., assay conditions, bacterial strains). Perform meta-analysis with heterogeneity testing (e.g., I² statistic) to quantify inconsistencies. Validate findings through independent replication studies, ensuring alignment with standardized protocols (e.g., CLSI guidelines) .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?
Q. How should researchers validate computational docking predictions of the compound’s binding affinity?
- Methodological Answer : Combine molecular dynamics simulations with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-check docking scores (e.g., AutoDock Vina) with crystallographic data if available. Discrepancies may arise from force field limitations, necessitating multi-method validation .
Ethical and Feasibility Considerations
Q. What FINER criteria apply to designing in vivo studies with this compound?
- Methodological Answer :
- Feasible : Ensure adequate synthesis scale and funding for animal models.
- Interesting : Address gaps in antimicrobial resistance.
- Novel : Compare efficacy against non-silylated analogs.
- Ethical : Adhere to institutional animal care guidelines (e.g., 3Rs principles).
- Relevant : Align with WHO priorities on novel antibiotics .
Synthesis and Scalability Challenges
Q. What strategies mitigate byproduct formation during silylation of epilincomycin?
- Methodological Answer :
Optimize reaction conditions by controlling moisture levels (use anhydrous solvents) and catalyst choice (e.g., imidazole vs. pyridine). Monitor silylation efficiency via TLC or inline IR spectroscopy. Scale-up requires flow chemistry to maintain consistent temperature and reagent mixing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
